molecular formula C52H66F3N7O12 B10837789 Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA

Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA

Cat. No.: B10837789
M. Wt: 1038.1 g/mol
InChI Key: CGWDTVBVLNBPJJ-LXVORYIZSA-N
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Description

Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA is a synthetic peptide compound. It is known for its role as an endothelin receptor antagonist, which means it can block the action of endothelin, a potent vasoconstrictor. This compound is often used in scientific research to study the mechanisms of vasoconstriction and related cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is carefully monitored to ensure the purity and quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur at the amino acid side chains, especially if they contain reactive groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .

Scientific Research Applications

Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to endothelin receptors, thereby blocking the action of endothelin. This prevents vasoconstriction and helps in the study of cardiovascular conditions. The molecular targets include endothelin receptors A and B, and the pathways involved are related to vasoconstriction and blood pressure regulation .

Comparison with Similar Compounds

    Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH: Another endothelin receptor antagonist with a similar structure.

    Ac-D-Dip-Leu-Asp-Ile-Ile-Trp-OH: A variant with a different amino acid sequence but similar function.

Uniqueness: Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA is unique due to its specific sequence and the presence of biphenylalanine (Bip), which enhances its binding affinity and specificity for endothelin receptors .

Properties

Molecular Formula

C52H66F3N7O12

Molecular Weight

1038.1 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(4-phenylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C50H65N7O10.C2HF3O2/c1-8-29(5)43(48(64)55-41(50(66)67)25-35-27-51-37-18-14-13-17-36(35)37)57-49(65)44(30(6)9-2)56-47(63)40(26-42(59)60)54-45(61)38(23-28(3)4)53-46(62)39(52-31(7)58)24-32-19-21-34(22-20-32)33-15-11-10-12-16-33;3-2(4,5)1(6)7/h10-22,27-30,38-41,43-44,51H,8-9,23-26H2,1-7H3,(H,52,58)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,65)(H,59,60)(H,66,67);(H,6,7)/t29-,30-,38-,39+,40-,41-,43-,44-;/m0./s1

InChI Key

CGWDTVBVLNBPJJ-LXVORYIZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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